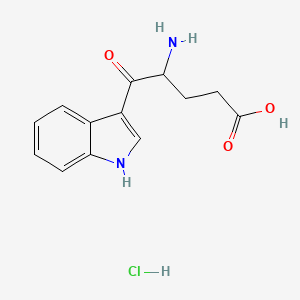![molecular formula C7H8F2N2O B13498677 [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol: is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a difluoroethyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol typically involves the reaction of pyrimidine derivatives with difluoroethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, often around room temperature to 60°C, for several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: SOCl2, NH3, PBr3
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Halides, Amines
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators, which can be valuable in drug discovery and development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]amine: Similar structure with an amine group instead of a methanol group.
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]ethanol: Similar structure with an ethanol group instead of a methanol group.
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]chloride: Similar structure with a chloride group instead of a methanol group.
Uniqueness: The uniqueness of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H8F2N2O |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C7H8F2N2O/c1-7(8,9)5-2-3-10-6(4-12)11-5/h2-3,12H,4H2,1H3 |
Clé InChI |
XHMPHQNPAXHFBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NC=C1)CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


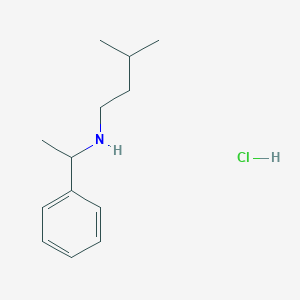

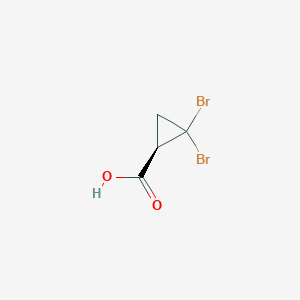
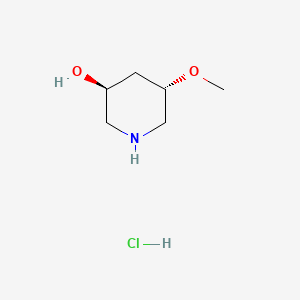
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
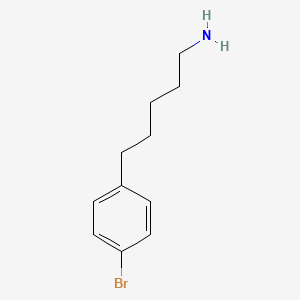
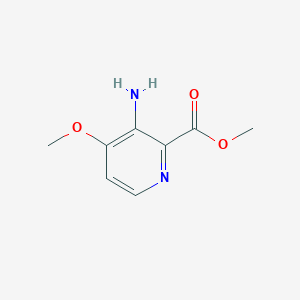

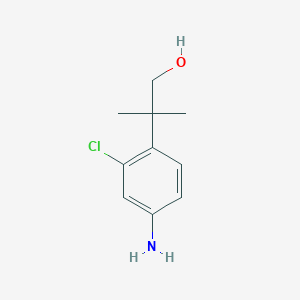
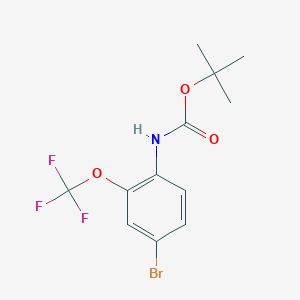
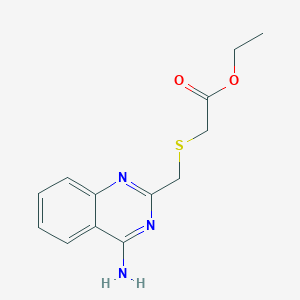
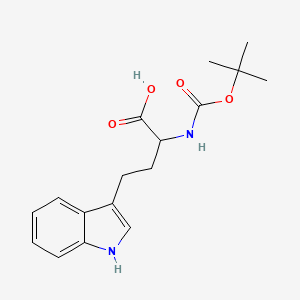
![2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
